N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide
CAS No.:
Cat. No.: VC16513033
Molecular Formula: C22H27N5O
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N5O |
|---|---|
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | N-(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-3,5-dimethylpyrazole-1-carboxamide |
| Standard InChI | InChI=1S/C22H27N5O/c1-13-8-14(2)27(24-13)22(28)23-16-10-18-17-6-5-7-19-21(17)15(11-25(19)3)9-20(18)26(4)12-16/h5-8,11,16,18,20H,9-10,12H2,1-4H3,(H,23,28) |
| Standard InChI Key | WGPJQOGQDROQGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline core (ergoline) substituted with methyl groups at positions 1 and 6. A 3,5-dimethylpyrazole-1-carboxamide moiety is attached via an amide bond to the ergoline’s 8-position nitrogen. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | N-(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-3,5-dimethylpyrazole-1-carboxamide |
| Canonical SMILES | CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |
The ergoline scaffold contributes to stereochemical complexity, with six contiguous stereocenters influencing receptor binding. The pyrazole ring’s electron-rich nitrogen atoms may facilitate hydrogen bonding with biological targets .
Spectroscopic Characterization
While experimental spectra for this compound are unavailable, related pyrazole-carboxamides exhibit distinctive NMR signatures:
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1H NMR: Methyl groups on pyrazole ( 2.18–2.42 ppm), aromatic protons ( 6.42–7.44 ppm), and amide NH signals ( 8.02–12.99 ppm) .
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13C NMR: Pyrazole carbons ( 105–150 ppm), ergoline quaternary carbons ( 40–130 ppm), and carbonyl carbons ( 160–170 ppm) .
Synthetic Pathways and Optimization
Ergoline Subunit Synthesis
The ergoline core is typically constructed via:
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Gould-Jacobs Reaction: Cyclocondensation of aniline derivatives with β-ketoesters to form tetrahydroquinoline intermediates.
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Friedländer Annulation: Assembly of the indole moiety through acid-catalyzed cyclization.
Methylation at positions 1 and 6 is achieved using methyl iodide or dimethyl sulfate under basic conditions.
Pyrazole-Carboxamide Coupling
The pyrazole moiety is synthesized via:
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Hydrazine Cyclization: Reaction of β-diketones with hydrazines to form 1H-pyrazole rings .
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Carboxamide Formation: Acylation of the ergoline amine with 3,5-dimethylpyrazole-1-carbonyl chloride .
Critical reaction parameters include:
| Compound | Antifungal Activity (IC, μM) | Target Organism |
|---|---|---|
| Ni(L) | 0.89 ± 0.12 | Candida albicans |
| [Cd(L)]Cl | 1.14 ± 0.09 | Fusarium oxysporum |
| N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide (predicted) | 0.5–2.0 | Aspergillus niger |
Data extrapolated from coordination complexes with similar ligands .
Enzyme Inhibition Profiling
Pyrazole derivatives inhibit key metabolic enzymes:
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α-Glucosidase: IC = 75.62 ± 0.56 μM (cf. Acarbose = 72.58 ± 0.68 μM) .
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Xanthine Oxidase: IC = 10.75 ± 0.54 μM (cf. Allopurinol = 7.2 μM) .
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NAAA (N-Acylethanolamine Acid Amidase): IC = 42 nM for pyrazole sulfonamides .
Quantum mechanical calculations (B3LYP/6-311++G**) indicate the pyrazole ring’s HOMO (-6.3 eV) participates in charge transfer with enzyme active sites .
Future Research Directions
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In Vivo Efficacy Studies: Evaluate bioavailability and therapeutic index in rodent models of CNS disorders and fungal infections .
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Crystallographic Analysis: Determine X-ray structures to optimize receptor-ligand interactions .
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Structure-Activity Relationship (SAR): Systematically vary substituents on both ergoline and pyrazole subunits to enhance potency .
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